

Application Notes and Protocols for Studying Lymphoma Cell Lines with WM-8014

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Compound of Interest		
Compound Name:	WM-8014	
Cat. No.:	B611813	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **WM-8014**, a potent and selective inhibitor of lysine acetyltransferases KAT6A and KAT6B, for studying lymphoma cell lines.

Introduction

WM-8014 is a small molecule inhibitor targeting the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (also known as MORF).[1][2][3][4][5] These enzymes play a crucial role in chromatin modification and gene expression, and their dysregulation is implicated in various cancers, including lymphoma.[1][3][4] WM-8014 acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of histone acetylation.[1][3][4] This inhibition induces cell cycle arrest, cellular senescence, and a subsequent reduction in tumor growth, making WM-8014 a valuable tool for preclinical lymphoma research.[1][3][6] A structurally related compound, WM-1119, which has greater bioavailability, has been shown to halt the progression of lymphoma in murine models.[1][3][4]

Mechanism of Action

WM-8014 selectively inhibits KAT6A and KAT6B, leading to a decrease in the acetylation of histone H3.[4] This epigenetic modification results in changes in gene expression, including the upregulation of cell cycle inhibitors like CDKN2A (p16INK4A/p19ARF) and the downregulation of genes involved in cell proliferation, such as CDC6.[4][7][8] The ultimate cellular outcomes of WM-8014 treatment are cell cycle exit and the induction of cellular senescence, a state of irreversible growth arrest, without causing DNA damage.[1][3][5]



Data Presentation

Table 1: In Vitro Inhibitory Activity of WM-8014

Target	IC50 (nM)	Binding Affinity (KD, nM)
KAT6A	8[2][5][6]	5[5][9]
KAT6B	28[2][5]	-
KAT5 (Tip60)	224[5][9]	-
KAT7 (HBO1)	342[5][9]	52[9]
KAT2A/2B (GCN5/PCAF)	No significant activity[2]	-
KAT3A/B (CBP/p300)	No significant activity[2]	-
KAT8 (MOF)	No significant activity[2]	-

Table 2: Cellular Activity of WM-8014

Cell Type	Assay	Endpoint	IC50 (μM)
Mouse Embryonic Fibroblasts (MEFs)	Proliferation	Growth Arrest	2.4[6]
Eμ-Myc Lymphoma Cells (EMRK1184)	Proliferation	Growth Inhibition	Not specified for WM- 8014, but demonstrated with WM-1119[9]

Experimental Protocols Cell Culture of Lymphoma Cell Lines

Materials:

- Lymphoma cell line of interest (e.g., Eμ-Myc lymphoma cells)
- Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin)



- Cell culture flasks/plates
- Incubator (37°C, 5% CO2)
- Trypsin-EDTA (for adherent cell lines, if applicable)

Protocol:

- Thaw cryopreserved lymphoma cells rapidly in a 37°C water bath.
- Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
- Centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seed the cells into a culture flask at the recommended density.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Passage the cells every 2-3 days or as required to maintain logarithmic growth.

Preparation of WM-8014 Stock Solution

Materials:

- WM-8014 powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

- WM-8014 is soluble in DMSO up to 20 mM.[2]
- To prepare a 10 mM stock solution, dissolve 3.84 mg of WM-8014 (MW: 384.42 g/mol) in 1 mL of DMSO.



- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[6]

Cell Proliferation (Growth Inhibition) Assay

Materials:

- Lymphoma cells
- Complete growth medium
- 96-well plates
- WM-8014 stock solution
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
- Plate reader

- Seed lymphoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete growth medium.
- Incubate the plate overnight to allow cells to attach and resume growth.
- Prepare serial dilutions of **WM-8014** in complete growth medium. A typical concentration range to test would be from 0.1 μ M to 40 μ M.[6] Include a DMSO vehicle control.
- Add 100 μL of the diluted WM-8014 or vehicle control to the respective wells.
- Incubate the plate for 72-96 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate for the recommended time.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

- · Lymphoma cells
- 6-well plates
- WM-8014 stock solution
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

- Seed lymphoma cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of WM-8014 (e.g., 1 μM, 5 μM, 10 μM) or a DMSO vehicle control for 48-72 hours.
- Harvest the cells by trypsinization (if adherent) or by gentle scraping and centrifugation.
- · Wash the cells once with ice-cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.



- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash once with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer. An increase in the G0/G1
 population and a decrease in the S and G2/M populations are expected.[2][9]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Materials:

- Lymphoma cells cultured on coverslips in 6-well plates
- WM-8014 stock solution
- PBS
- Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
- Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline, pH 6.0)
- Microscope

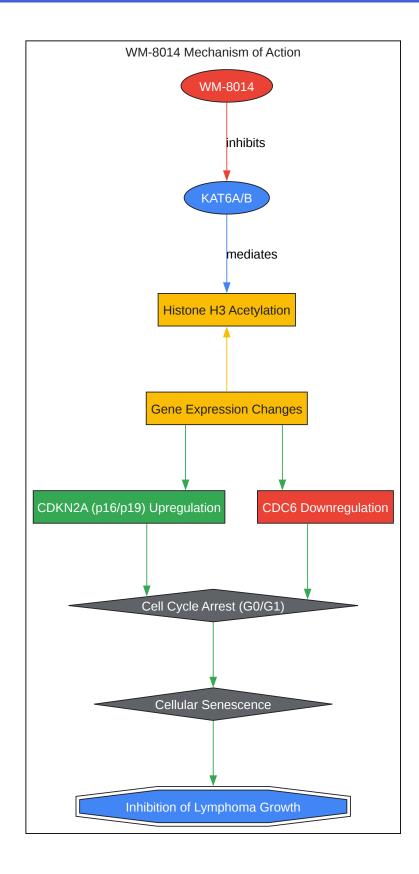
- Treat lymphoma cells with WM-8014 (e.g., 10 μM) or a DMSO vehicle control for 5-10 days.
- · Wash the cells twice with PBS.
- Fix the cells with the fixation solution for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.



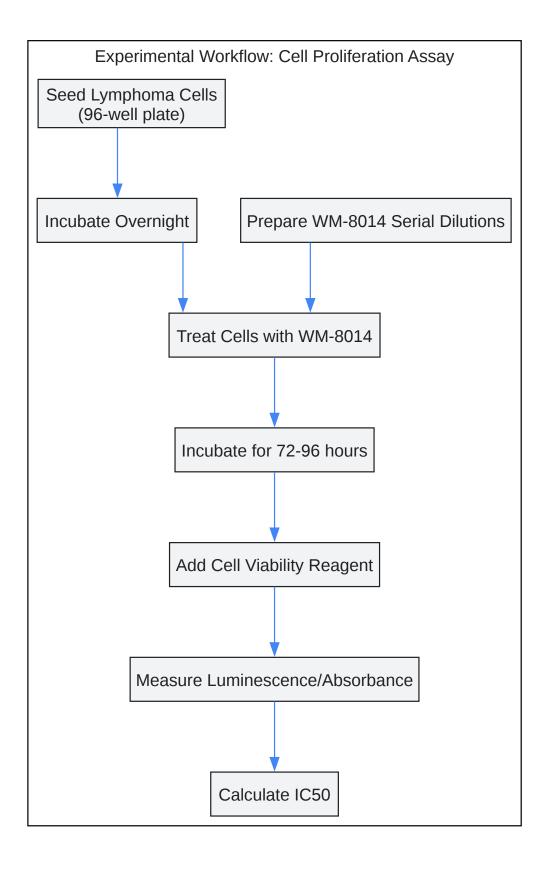
- Add the SA-β-gal staining solution to the cells.
- Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the treated cells.
- Observe and count the percentage of blue-stained (senescent) cells under a microscope.

Visualizations

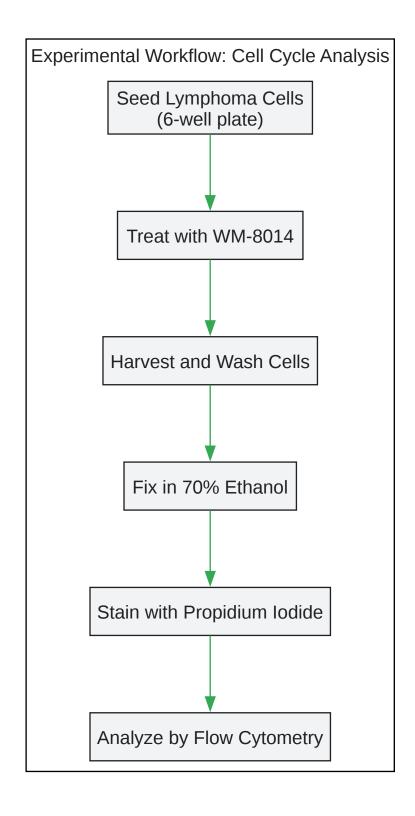












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